molecular formula C21H17N3O2S B2929069 N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide CAS No. 329903-29-9

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide

Cat. No. B2929069
CAS RN: 329903-29-9
M. Wt: 375.45
InChI Key: KOFZYNZFCUIVKJ-UHFFFAOYSA-N
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Description

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide, also known as EDOB or Endocannabinoid-Diacylglycerol Hybrid Compound, is a synthetic compound that has been developed to target the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. EDOB is a hybrid molecule that combines the properties of two endocannabinoid system modulators - diacylglycerol and anandamide.

Scientific Research Applications

Synthesis and Molecular Interactions

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide and its derivatives are explored for their molecular properties through theoretical and experimental verification. These compounds have shown to exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular docking studies further correlate the binding interactions of these synthesized ligands with proteins, specifically targeting the binding pocket of GlcN-6-P synthase (Wanjari et al., 2021).

Applications in Medicinal Chemistry

A novel series of α-ketoamide derivatives related to N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide was synthesized for potential medicinal applications. These compounds were developed using a coupling reagent to afford derivatives in excellent yield and purity, showcasing their versatility in drug design and synthesis. The synthesized compounds demonstrate the utility of these derivatives in creating potent molecules for therapeutic purposes (El‐Faham et al., 2013).

Anticancer Potential

Derivatives of N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide have been evaluated for their anticancer activities. A series of synthesized compounds displayed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds as candidates for anticancer drug development (Ravinaik et al., 2021).

Neuroprotective Activities

Studies on 5-aroylindolyl-substituted hydroxamic acids derived from the benzamide class reveal potent inhibitory selectivity against histone deacetylase 6 (HDAC6), indicating potential for Alzheimer's disease treatment. These compounds exhibit neuroprotective activities by decreasing phosphorylation and aggregation of tau proteins, highlighting their application in neurodegenerative disease research and therapy (Lee et al., 2018).

properties

IUPAC Name

N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-24-17-12-11-16(14-9-6-10-15(18(14)17)20(24)26)22-21(27)23-19(25)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZYNZFCUIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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